4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol is a chemical compound characterized by its unique structure, which includes a brominated pyrazolo[1,5-a]pyrimidine moiety attached to a phenolic group. The molecular formula for this compound is C₁₂H₈BrN₃O, and it has a molecular weight of approximately 290.12 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development .
These reactions are crucial for synthesizing derivatives with enhanced or altered biological activities.
4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol exhibits significant biological activities, primarily as an inhibitor of various kinases. Its structural similarity to known kinase inhibitors positions it as a potential candidate for developing therapeutics against diseases such as cancer. Research indicates that compounds with similar structures have shown promising results in inhibiting targets like BCR-ABL kinase, which is implicated in chronic myeloid leukemia .
The synthesis of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol can be achieved through several methods:
These methods highlight the versatility and efficiency in synthesizing this compound for further research and application.
The primary applications of 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol include:
Interaction studies involving 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol focus on its binding affinity to specific kinases and other proteins. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to assess binding interactions quantitatively.
Several compounds share structural similarities with 4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine | 216661-72-2 | 0.82 | Contains a methoxy group enhancing solubility |
3-Phenylpyrazolo[1,5-a]pyrimidine | 394208-27-6 | 0.73 | Lacks the bromine substituent |
6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine | 1036762-04-5 | 0.69 | Fluorinated variant with different electronic properties |
3-Bromopyrazolo[1,5-a]pyrimidine | 55405-67-9 | 0.70 | Simplified structure focusing on pyrazole core |
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | 1823420-32-1 | 0.70 | Carboxylate group introduces additional reactivity |
These comparisons illustrate how variations in substituents can significantly affect the properties and potential applications of these compounds.